molecular formula C15H17NO4 B8578434 Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate

Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate

Cat. No.: B8578434
M. Wt: 275.30 g/mol
InChI Key: NDLIJUWYPIWNAW-UHFFFAOYSA-N
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Description

Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a cyclohexanone ring, and a methyl ester functional group

Preparation Methods

The synthesis of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Cyclohexanone Ring Formation: The cyclohexanone ring is introduced through a cyclization reaction, often involving a diketone precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve variations of these steps, optimized for large-scale synthesis. Common reagents used include benzoyl chloride, amines, diketones, and methanol, with catalysts such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexanone ring and ester group contribute to the compound’s overall stability and reactivity, facilitating its interaction with various biological molecules.

Comparison with Similar Compounds

Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:

    Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds also contain benzoyl and ester groups but differ in their amino acid backbone.

    Fmoc-L-glutamic acid α-benzyl ester: This compound features a benzyl ester group and is used in peptide synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 1-benzamido-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17NO4/c1-20-14(19)15(9-7-12(17)8-10-15)16-13(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18)

InChI Key

NDLIJUWYPIWNAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude product (67.0 g) of methyl 2-[(phenylcarbonyl)amino]prop-2-enoate produced above in dichloromethane (300 mL) was added zinc iodide (104 g). To the mixture was added trimethyl[(1-methylideneprop-2-en-1-yl)oxy]silane (173 mL), and the mixture was heated under reflux for 24 hr. The reaction system was allowed to cool to room temperature, washed with water, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration. To the filtrate were added a mixture (1:4, 40 mL) of 1M hydrochloric acid and tetrahydrofuran, and the mixture was stirred at room temperature for 5 hr. The reaction mixture was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (56.0 g).
[Compound]
Name
crude product
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two
Quantity
104 g
Type
catalyst
Reaction Step Three

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